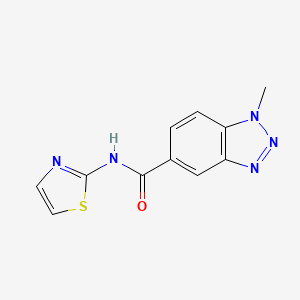
N-(3-isopropoxyphenyl)-3-methyl-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-isopropoxyphenyl)-3-methyl-2-furamide, commonly known as A-836,339, is a chemical compound that belongs to the class of furan-based synthetic cannabinoids. It is a potent and selective agonist of the cannabinoid receptor CB1, which is primarily expressed in the central nervous system. A-836,339 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mecanismo De Acción
A-836,339 is a potent and selective agonist of the CB1 receptor, which is primarily expressed in the central nervous system. Upon binding to CB1 receptors, A-836,339 activates intracellular signaling pathways that modulate the release of neurotransmitters and neuromodulators, including dopamine, serotonin, and glutamate. This leads to the modulation of various physiological and behavioral processes, including pain perception, mood, and reward.
Biochemical and Physiological Effects
A-836,339 has been shown to have potent analgesic effects in animal models of inflammatory and neuropathic pain. It has also been found to reduce anxiety-like behavior in rodents and to have antidepressant-like effects in the forced swim test. In addition, A-836,339 has been shown to attenuate the rewarding effects of opioids and cocaine, suggesting its potential use as a treatment for addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of A-836,339 is its potency and selectivity for the CB1 receptor, which allows for precise modulation of the endocannabinoid system. However, one of the limitations of A-836,339 is its low solubility in water, which can make it challenging to use in in vitro experiments. In addition, its high lipophilicity can lead to non-specific binding and off-target effects.
Direcciones Futuras
There are several future directions for the study of A-836,339. One area of research is to investigate its potential therapeutic applications in various neurological and psychiatric disorders, including chronic pain, anxiety, depression, and addiction. Another area of research is to explore its mechanism of action in more detail, including the downstream signaling pathways that are activated upon CB1 receptor activation. Additionally, further studies are needed to optimize the synthesis method of A-836,339 and to improve its solubility and pharmacokinetic properties.
Métodos De Síntesis
The synthesis of A-836,339 involves a multi-step process that starts with the reaction of 3-isopropoxybenzaldehyde with 3-methylfuran in the presence of a Lewis acid catalyst. The resulting intermediate is then subjected to a series of chemical transformations, including reduction, protection, and deprotection steps, to yield the final product. The overall yield of this synthesis method is around 10%, and the purity of the compound can be achieved by column chromatography.
Aplicaciones Científicas De Investigación
A-836,339 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including chronic pain, anxiety, depression, and addiction. It has been shown to have potent analgesic effects in animal models of inflammatory and neuropathic pain. A-836,339 has also been found to reduce anxiety-like behavior in rodents and to have antidepressant-like effects in the forced swim test. In addition, A-836,339 has been shown to attenuate the rewarding effects of opioids and cocaine, suggesting its potential use as a treatment for addiction.
Propiedades
IUPAC Name |
3-methyl-N-(3-propan-2-yloxyphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-10(2)19-13-6-4-5-12(9-13)16-15(17)14-11(3)7-8-18-14/h4-10H,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYDEWGMCBTBTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)NC2=CC(=CC=C2)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5875048.png)
![1-[(4-chloro-3-methylphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5875064.png)

![N-allyl-N-[2-(4-bromo-2-chlorophenoxy)ethyl]-2-propen-1-amine](/img/structure/B5875078.png)
![N-[2-(4-fluorophenyl)ethyl]-N'-phenylurea](/img/structure/B5875083.png)

![N-[2-(1-methylcyclopropyl)phenyl]-4-nitrobenzamide](/img/structure/B5875101.png)
![N'-[(3-cyclopentylpropanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5875123.png)
![N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5875133.png)
![5-methyl-2-[(3-nitrobenzoyl)amino]benzoic acid](/img/structure/B5875140.png)

